(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone
Description
“(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone” is a methanone derivative featuring a 3-aminoazetidine moiety linked to a 4-isopropylcyclohexyl group. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the 4-isopropylcyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility and binding interactions.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-propan-2-ylcyclohexyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)10-3-5-11(6-4-10)13(16)15-7-12(14)8-15/h9-12H,3-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEXDRLFCWCUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to structurally related methanone derivatives, focusing on thermal stability, crystallographic properties, and synthetic methodologies. Below is a detailed analysis:
Key Observations:
Thermal Stability : Tetrazole-based analogs exhibit higher decomposition temperatures (247.6–288.7°C) due to extensive hydrogen-bonding networks, which stabilize their crystal structures . The absence of such networks in the target compound may result in lower thermal stability.
Synthetic Pathways : While tetrazole derivatives are crystallized directly from reaction mixtures, the target compound and its cyclopropyl analog require more laborious purification (e.g., column chromatography or precipitation), likely due to steric hindrance from the 4-isopropylcyclohexyl group .
Solubility and Bioactivity : The cyclopropyl analog’s hydrochloride salt improves aqueous solubility, suggesting that the 4-isopropylcyclohexyl variant may require similar derivatization for pharmaceutical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
